N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide, also known as S-247, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylurea compounds, which have been used for the treatment of diabetes mellitus. S-247 has been found to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide involves the inhibition of the ATP-sensitive potassium (KATP) channels in the brain. This leads to an increase in the release of neurotransmitters, such as glutamate and GABA, which are involved in the regulation of neuronal activity. This results in the suppression of epileptic activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glutamate and GABA in the brain, which are important neurotransmitters involved in the regulation of neuronal activity. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the regulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide has a number of advantages for lab experiments. It is a potent and selective inhibitor of KATP channels, which makes it a valuable tool for studying the role of these channels in various physiological processes. It has also been shown to have low toxicity, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer. It also has a short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for the study of N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as neuropathic pain and inflammatory bowel disease. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on neuronal activity and neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(ethylsulfonylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)16-13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12,16H,2-6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGKJYOVSAQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.